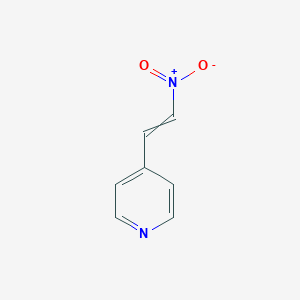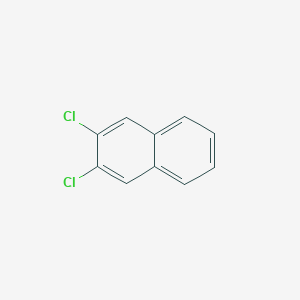
2,3-Dichloronaphtalène
Vue d'ensemble
Description
2,3-Dichloronaphthalene is an organic compound belonging to the class of chlorinated naphthalenes. It is characterized by the presence of two chlorine atoms attached to the naphthalene ring at the 2 and 3 positions. This compound is primarily used in various industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
2,3-Dichloronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology and Medicine: The compound and its derivatives have been studied for their antimicrobial and antifungal properties.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
Target of Action
It’s known that chlorinated naphthalenes generally interact with various biological targets, including enzymes and cellular structures .
Mode of Action
A related compound, 2,3-dichloro-1,4-naphthoquinone, has been shown to interact with mitochondrial membranes, leading to a dose-dependent depletion of reactable sulfhydryl groups . This suggests that 2,3-Dichloronaphthalene might also interact with cellular components in a similar manner.
Biochemical Pathways
Chlorinated naphthalenes can potentially disrupt various biochemical processes due to their lipophilic nature and ability to accumulate in biological tissues .
Pharmacokinetics
Given its structural similarity to other chlorinated hydrocarbons, it’s likely that it exhibits lipophilic behavior, leading to potential bioaccumulation in fatty tissues .
Result of Action
Chlorinated naphthalenes in general are known to cause various toxic effects, including oxidative stress and cellular damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloronaphthalene. For instance, its lipophilic nature allows it to persist in the environment and bioaccumulate in organisms, potentially leading to long-term toxic effects .
Analyse Biochimique
Biochemical Properties
It is known that polychlorinated naphthalenes, including 2,3-Dichloronaphthalene, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that polychlorinated naphthalenes can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
It is known that polychlorinated naphthalenes can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known that polychlorinated naphthalenes can have long-term effects on cellular function
Dosage Effects in Animal Models
It is known that polychlorinated naphthalenes can have various effects in animal models, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that polychlorinated naphthalenes can interact with various enzymes and cofactors and can affect metabolic flux and metabolite levels
Transport and Distribution
It is known that polychlorinated naphthalenes can interact with various transporters and binding proteins and can affect their localization or accumulation
Subcellular Localization
It is known that polychlorinated naphthalenes can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dichloronaphthalene can be synthesized through the chlorination of naphthalene. One common method involves the use of phosphorus oxychloride as a chlorinating agent. The reaction is typically carried out at low temperatures (0-5°C) and involves refluxing for about 4 hours. The resulting product is then cooled, filtered, and recrystallized using dimethylformamide to obtain pure 2,3-Dichloronaphthalene .
Industrial Production Methods: Industrial production of 2,3-Dichloronaphthalene follows similar synthetic routes but on a larger scale. The process involves the chlorination of naphthalene in the presence of a catalyst, followed by purification steps to ensure the desired product’s quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form 2,3-dichloronaphthalene-1,4-dione, a compound with significant biological activity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used under acidic conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted naphthalenes can be formed.
Oxidation Products: The primary product is 2,3-dichloronaphthalene-1,4-dione.
Comparaison Avec Des Composés Similaires
2,3-Dibromonaphthalene: Similar in structure but with bromine atoms instead of chlorine.
1,4-Dichloronaphthalene: Chlorine atoms are positioned differently on the naphthalene ring.
Uniqueness: 2,3-Dichloronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its specific positioning of chlorine atoms makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
2,3-dichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGXUFZRYNGFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062140 | |
| Record name | 2,3-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-75-1 | |
| Record name | 2,3-Dichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2,3-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dichloronaphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAJ2ZK654M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2,3-dichloronaphthalene?
A1: 2,3-Dichloronaphthalene (molecular formula: C10H6Cl2, molecular weight: 201.06 g/mol) is a chlorinated aromatic compound. While a full spectroscopic characterization is not available in the provided papers, single-crystal X-ray studies show that 2,3-dichloronaphthalene, as well as its dibromo analog, crystallize in a herringbone pattern. []
Q2: How is 2,3-dichloronaphthalene synthesized?
A2: 2,3-Dichloronaphthalene can be synthesized by the heterolytic chlorination of 1-phenylnaphthalene. This reaction yields 1-phenyl-r-1,c-2,t-3,t-4-tetrachlorotetralin, which upon alkaline dehydrochlorination produces 2,3-dichloronaphthalene as the major product alongside a minor amount of its isomer, 1-phenyl-2,4-dichloronaphthalene. []
Q3: What is the significance of the herringbone pattern observed in 2,3-dichloronaphthalene crystals?
A3: The herringbone pattern in 2,3-dichloronaphthalene crystals creates a favorable environment for hosting single molecules like terrylene. This property makes these crystals valuable for optical single-molecule studies, enabling researchers to analyze the behavior and properties of individual molecules. [, ]
Q4: Can you elaborate on the use of 2,3-dichloronaphthalene in single-molecule studies?
A4: Studies have shown that 2,3-dichloronaphthalene crystals doped with trace amounts of terrylene exhibit unique spectral characteristics under cryogenic conditions. Specifically, a new “184 cm−1” line appears in the fluorescence excitation spectrum of single terrylene molecules at 5 K, which is absent in isolated terrylene. This observation highlights the influence of the 2,3-dichloronaphthalene crystal lattice on the incorporated terrylene molecule, making it a valuable tool for studying molecule-environment interactions at the single-molecule level. [, ]
Q5: How is 2,3-dichloronaphthalene employed in organic synthesis?
A5: 2,3-Dichloronaphthalene serves as a versatile building block in organic synthesis. It is a precursor to 2,3-dichloronaphthalene-1,4-dione (dichlone), a compound with significant synthetic utility. For example, dichlone is utilized in the synthesis of complex benzoxazinophenothiazines, which have demonstrated antimicrobial properties. []
Q6: Are there any notable reactions involving 2,3-dichloronaphthalene-1,4-dione (dichlone)?
A6: Yes, dichlone is a highly reactive compound. For instance, it readily undergoes a pseudo five-component reaction with isocyanides and dialkyl acetylenedicarboxylates, leading to the diastereoselective formation of dispiro[furan-2,1′-naphthalene-4′,2′′-furan] derivatives. These complex molecules hold potential for various applications in organic synthesis and medicinal chemistry. [, ]
Q7: Has the solubility of dichlone derivatives been investigated?
A7: Yes, the solubility of dichlone derivatives like 2-(benzylamino)-3-chloronaphthalene-1,4-dione and 2-chloro-3-(phenethylamino)naphthalene-1,4-dione has been studied in supercritical carbon dioxide. This is particularly relevant for pharmaceutical applications, where controlling solubility is crucial for drug delivery and formulation. []
Q8: Are there any studies exploring the potential applications of dichlone derivatives in dye-sensitized solar cells (DSSCs)?
A8: Yes, two thionaphthoquinone dyes, AMT (2-((thiophen-2-yl)methylamino)-3-chloro-naphthalene-1,4-dione) and AET (2-((thiophen-2-yl)ethylamino)-3-chloro-naphthalene-1,4-dione), synthesized from 2,3-dichloronaphthalene-1,4-dione, have been investigated as potential photosensitizers in TiO2 and ZnO-based DSSCs. While the current efficiency of these DSSCs is low, the research provides valuable insights for further development in this area. []
Q9: Has 2,3-dichloronaphthalene-1,4-dione been used for synthesizing biologically active compounds?
A9: Yes, 2,3-dichloronaphthalene-1,4-dione serves as a starting material for the synthesis of various bioactive compounds. For example, it has been used to create derivatives of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid. These derivatives exhibited promising results in molecular docking studies, antioxidant assays, and cytotoxicity against the HeLa cancer cell line. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


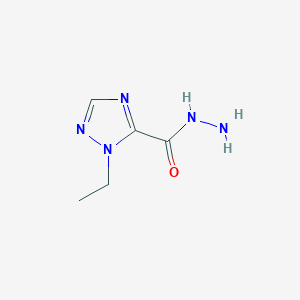

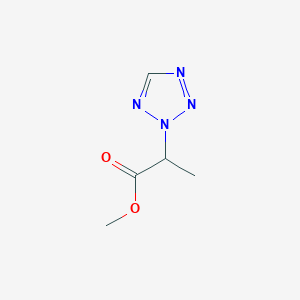
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)

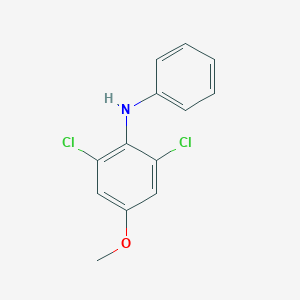
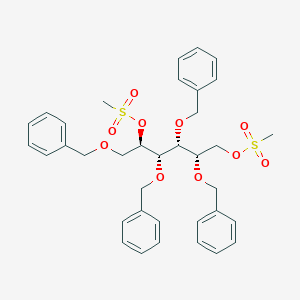
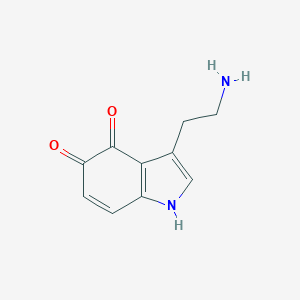
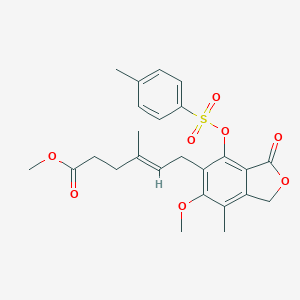
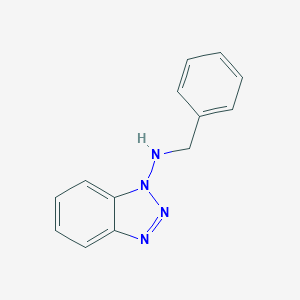
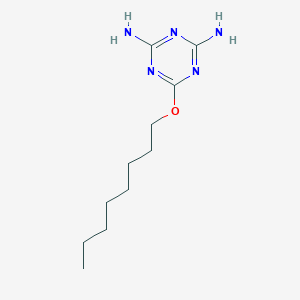
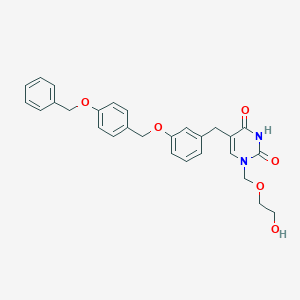
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
